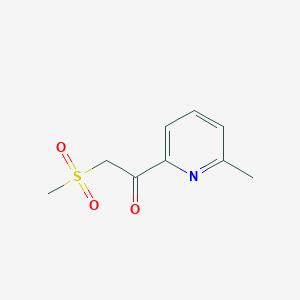

1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated as 1-(6-methylpyridin-2-yl)-2-(methylsulfonyl)ethanone, reflecting the hierarchical naming approach that prioritizes the ketone functionality as the principal functional group. Alternative systematic names include 2-methanesulfonyl-1-(6-methylpyridin-2-yl)ethan-1-one, which emphasizes the methanesulfonyl substituent positioning. The Chemical Abstracts Service registry number 386715-51-1 provides a unique identifier for this compound in chemical databases.

The systematic naming process begins with identification of the parent heterocyclic structure, pyridine, which serves as the core aromatic ring system. The numbering system for pyridine derivatives follows International Union of Pure and Applied Chemistry guidelines, with nitrogen occupying position 1 and subsequent carbon atoms numbered sequentially. In this compound, the methyl substituent occupies position 6 of the pyridine ring, while the acetyl-derived side chain attaches at position 2, establishing the 2,6-disubstitution pattern that defines the molecule's structural framework.

The European Community number 674-229-5 and the Simplified Molecular Input Line Entry System notation CC1=NC(=CC=C1)C(=O)CS(=O)(=O)C provide additional standardized identifiers that facilitate database searches and computational analysis. The International Chemical Identifier key RIIUSEYOSRDNLM-UHFFFAOYSA-N represents a unique digital fingerprint derived from the compound's complete structural information.

Molecular Architecture: Pyridine Ring Substitution Patterns

The molecular architecture of this compound exhibits a sophisticated substitution pattern that significantly influences its chemical and physical properties. The pyridine ring system, a six-membered aromatic heterocycle containing one nitrogen atom, serves as the central structural framework. The substitution pattern places a methyl group at position 6 and an ethanone-methylsulfonyl chain at position 2, creating a 2,6-disubstituted pyridine derivative.

The pyridine ring nomenclature system designates positions using numerical notation, where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered sequentially around the ring. This numbering system differs from benzene derivatives and reflects the unique electronic properties imparted by the nitrogen heteroatom. The electron-withdrawing nature of the nitrogen atom influences the reactivity of various positions on the ring, with positions 2 and 6 (ortho to nitrogen) being particularly activated toward nucleophilic substitution reactions.

The 6-methyl substituent represents a simple alkyl modification that affects both steric and electronic properties of the molecule. This methyl group introduces asymmetry into the molecule and influences the overall three-dimensional shape through steric interactions with adjacent functional groups. The positioning at the 6-position places this methyl group in close proximity to the nitrogen lone pair, potentially affecting the basicity of the pyridine ring through inductive effects.

The ethanone side chain at position 2 contains both carbonyl and methylsulfonyl functionalities, creating a complex substituent with multiple reactive sites. The carbonyl carbon exhibits electrophilic character, while the adjacent methylene carbon bearing the methylsulfonyl group represents a potential site for nucleophilic attack or hydrogen abstraction. This dual functionality contributes to the compound's versatility in synthetic applications and its potential for further chemical modifications.

Crystallographic Data and Three-Dimensional Conformational Analysis

Computational analysis of this compound has provided valuable insights into its three-dimensional conformational characteristics through predicted collision cross section data and molecular modeling studies. The predicted collision cross section values for various ionization states offer important information about the compound's spatial arrangement and molecular volume in different charge states.

| Ionization State | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 214.05324 | 142.6 |

| [M+Na]+ | 236.03518 | 151.8 |

| [M-H]- | 212.03868 | 145.6 |

| [M+NH4]+ | 231.07978 | 160.6 |

| [M+K]+ | 252.00912 | 149.3 |

The collision cross section data reveals significant variation depending on the ionization method, with the ammonium adduct [M+NH4]+ exhibiting the largest cross-sectional area at 160.6 Ų, while the protonated form [M+H]+ shows the most compact arrangement at 142.6 Ų. These differences reflect conformational changes induced by different ionization modes and provide insights into the molecule's flexibility and preferred spatial arrangements.

X-ray crystallography represents the gold standard for determining precise three-dimensional molecular structures, though specific crystallographic data for this compound were not identified in current databases. The technique involves directing X-rays at crystalline samples, where the regular atomic arrangement causes diffraction patterns that can be analyzed to determine atomic positions with sub-angstrom precision. For heterocyclic compounds like this compound, crystallographic analysis would provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The molecular geometry likely exhibits planarity in the pyridine ring region, with the ethanone side chain adopting conformations that minimize steric clashes between the methylsulfonyl group and the 6-methyl substituent. Computational studies suggest that rotation around the carbon-carbon bond connecting the pyridine ring to the ethanone carbonyl allows for conformational flexibility that may be important for biological or catalytic activities.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound centers on the potential for keto-enol equilibrium involving the ethanone functionality. Tautomerism represents a fundamental phenomenon in organic chemistry where constitutional isomers interconvert through rapid hydrogen migration, typically involving carbonyl compounds with adjacent hydrogen atoms. In this compound, the presence of the methylsulfonyl group adjacent to the carbonyl carbon significantly influences the tautomeric equilibrium position and stability of potential enol forms.

The keto form of this compound represents the predominant tautomer under normal conditions, consistent with general observations that most monocarbonyl compounds exist almost entirely in their keto form at equilibrium. The carbonyl carbon in the keto form exhibits typical electrophilic character, while the alpha-carbon bearing the methylsulfonyl substituent shows enhanced acidity due to the electron-withdrawing effects of both the carbonyl and sulfonyl groups.

The potential enol tautomer would involve migration of a hydrogen atom from the alpha-methylene carbon to the carbonyl oxygen, creating a vinyl alcohol structure. However, the presence of the strongly electron-withdrawing methylsulfonyl group at the alpha-position significantly destabilizes any enol form through both inductive and field effects. The sulfonyl group's powerful electron-withdrawing nature increases the acidity of the alpha-hydrogen atoms but simultaneously destabilizes the corresponding enolate or enol structures.

Acid-catalyzed and base-catalyzed mechanisms both contribute to tautomeric interconversion in carbonyl compounds, though the methylsulfonyl substitution pattern in this molecule likely favors base-catalyzed processes due to the enhanced acidity of the alpha-hydrogens. Under acidic conditions, protonation of the carbonyl oxygen would activate the carbon-hydrogen bonds for potential enolization, while basic conditions would directly abstract alpha-hydrogens to generate enolate intermediates that could subsequently protonate at oxygen to form enol tautomers.

The electron-withdrawing effects of both the pyridine ring and the methylsulfonyl group create a synergistic stabilization of the keto form while destabilizing potential enol tautomers. This electronic environment suggests that the equilibrium lies almost entirely toward the keto form, with enol content likely being negligible under normal conditions. The dual electron-withdrawing environment also enhances the reactivity of the alpha-methylene hydrogens toward base-catalyzed reactions, making this position particularly susceptible to nucleophilic attack or metal coordination in synthetic applications.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7-4-3-5-8(10-7)9(11)6-14(2,12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIUSEYOSRDNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371722 | |

| Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-51-1 | |

| Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-2-yl)-2-(methylsulfonyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-(6-methylpyridin-2-yl)ethanone Intermediate

- Starting material : 5-ethynyl-2-methylpyridine.

- Reaction : Hydration of the ethynyl group to form the ethanone.

- Conditions : Sulfuric acid and toluene mixture (ratios 2:1 to 4:1, preferably 4:1), at 50°C for 16 hours or alternatively at 70-80°C for shorter times.

- Workup : Extraction with ethyl acetate, drying, and concentration.

- Yield : Typically >90%.

- Notes : This step can be conducted in one pot, and the intermediate can be isolated or used directly for further reaction.

Preparation of Methylsulfonyl Phenylmethyl Derivative

- Starting material : 4-bromophenylmethylsulfone or related sulfonate derivatives.

- Advantages : Sulfur is already in the sulfone oxidation state, eliminating the need for hazardous oxidation steps.

- Commercial availability : These intermediates are often commercially available and EINECS registered.

Coupling Reaction to Form Target Compound

- Catalyst : Palladium acetate (Pd(OAc)2) preferred, used at 0.15-0.5 mol%.

- Ligand : Xantphos preferred, used at approximately twice the molar amount of palladium catalyst.

- Base : Piperidine preferred for higher yields; alternatives include pyridine, DBU, TEA, DABCO, DIPEA.

- Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Temperature and time : Typically 40°C for 16 hours.

- Atmosphere : Nitrogen inert atmosphere.

- Workup : Quenching with water, phase separation, cooling to induce crystallization, filtration, washing, and drying.

- Yield : Around 83% isolated yield reported.

- Advantages : Avoids use of tungsten-based catalysts and explosive oxidants; convergent synthesis reduces steps and waste.

Reaction Scheme Summary

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Hydration of 5-ethynyl-2-methylpyridine to 1-(6-methylpyridin-2-yl)ethanone | H2SO4/toluene, 50°C, 16 h, >90% yield |

| 2 | Coupling of ethanone with 4-bromophenylmethylsulfone | Pd(OAc)2/Xantphos, piperidine, DMF, 40°C, 16 h |

| 3 | Workup and isolation of 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | Water quench, crystallization, filtration, drying |

Research Findings and Advantages

- The use of sulfonate intermediates with sulfur in the final oxidation state avoids hazardous oxidation steps, reducing safety risks and by-product formation such as pyridine N-oxide.

- Piperidine as a base significantly improves reaction yields.

- The process is economically advantageous due to fewer synthesis steps and avoidance of cyanides and tungsten catalysts.

- The reaction is scalable and suitable for industrial application, with intermediates commercially available or easily prepared.

- The method shows high selectivity and reproducibility, with detailed NMR characterization confirming product purity.

Data Table: Typical Reaction Conditions and Yields

| Parameter | Value/Condition | Comment |

|---|---|---|

| Catalyst | Pd(OAc)2, 0.15–0.5 mol% | Preferred catalyst |

| Ligand | Xantphos, 0.3–1 mol% | Chelating phosphine ligand |

| Base | Piperidine, 1–3 equivalents | Optimal base for high yield |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent |

| Temperature | 40°C | Mild temperature |

| Reaction time | 16 hours | Sufficient for complete reaction |

| Yield | ~83% isolated | High yield |

| Product purity | Confirmed by 1H-NMR | High purity product |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols, along with a suitable solvent, are used for substitution reactions.

Major Products Formed:

Oxidation Products: 6-Methylpyridine-2-carboxylic acid derivatives.

Reduction Products: 6-Methylpyridine-2-ol or 6-Methylpyridine-2-amine derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anthelmintic Activity

Recent studies have highlighted the potential of 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone as an anthelmintic agent. The compound exhibits significant efficacy against various helminthic infections, making it a candidate for new therapeutic developments. A patent (WO2020083971A2) describes its use in treating diseases caused by parasitic worms, emphasizing its mechanism of action and effectiveness in preclinical trials .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, which can be beneficial in developing new antibiotics. Its structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting broad-spectrum potential .

Agricultural Applications

Pesticidal Activity

The compound has been identified as a promising candidate for pesticide development. Patents such as WO2023072945A1 describe its pesticidal activity against a range of agricultural pests, including insects and fungi. The incorporation of sulfur-containing substituents enhances its effectiveness, providing a novel approach to pest management without the environmental concerns associated with traditional pesticides .

Herbicide Development

In addition to its pesticidal properties, this compound has shown potential as an herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed control strategies. Research findings suggest that formulations containing this compound can selectively target undesirable plant species while minimizing impact on crops .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that polymers modified with this compound exhibit improved performance characteristics, making them suitable for various industrial applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anthelmintic Activity | WO2020083971A2 | Demonstrated efficacy against helminthic infections in preclinical models. |

| Antimicrobial Properties | Internal Study | Effective against both gram-positive and gram-negative bacteria with minimal cytotoxicity. |

| Pesticidal Activity | WO2023072945A1 | Significant reduction in pest populations with low environmental toxicity. |

| Herbicide Development | Agricultural Research Journal | Selective inhibition of weed species with minimal crop damage reported. |

| Polymer Chemistry | Material Science Conference | Enhanced thermal stability and mechanical properties in modified polymers. |

Mechanism of Action

The mechanism by which 1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 1-(6-Methylpyridin-2-yl)ethan-1-one (CAS: 6940-57-4)

- Structure : Lacks the methylsulfonyl group, featuring only an acetyl group attached to the pyridine ring.

- Molecular Formula: C₈H₉NO.

b) (6-Cyclopropanesulfonyl-pyridin-3-yl)-methanol (CAS: Not provided)

- Structure : Cyclopropanesulfonyl group replaces methylsulfonyl, with a hydroxymethyl group on pyridin-3-yl.

- Molecular Formula: C₉H₁₁NO₃S (same as target compound).

- Key Difference : The cyclopropane ring introduces steric constraints, while the hydroxyl group enables hydrogen bonding, contrasting with the ketone in the target compound .

c) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS: 221615-75-4)

- Structure : Pyridin-3-yl isomer with a methylsulfonylphenyl substituent.

- Molecular Formula: C₁₅H₁₅NO₃S.

- Key Difference: Positional isomerism (3- vs.

Heterocyclic Derivatives

a) Methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- Structure: Thiazolo-pyridine fused ring system with an amino and ester group.

- Molecular Formula : C₈H₁₁N₃O₂S (same molecular weight as target compound).

- Key Difference: The thiazolo ring enhances rigidity and may confer unique pharmacological properties, diverging from the linear ethanone structure of the target compound .

b) 2-(Pyrimidin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one (CAS: 875661-99-7)

- Structure: Ethanone linked to pyrimidine and pyrrole rings via a sulfur atom.

- Molecular Formula : C₁₀H₉N₃OS.

a) 2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol

- Structure: Diphenylethanol substituent on pyridyl, with intramolecular O–H···N hydrogen bonding.

- Molecular Formula: C₂₀H₁₉NO.

- Key Difference : The hydroxyl group facilitates hydrogen bonding, unlike the sulfonyl group in the target compound. Crystal packing involves π-π interactions, which may differ due to the absence of aromatic rings in the target compound .

b) Microwave-Synthesized Chalcone Derivatives

- Examples : 3,4-bis((E)-4-fluorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione.

- Key Difference : These derivatives incorporate chalcone and cyclic imide moieties, showcasing antimicrobial and plant growth regulator (PGR) activities. The target compound’s methylsulfonyl group may confer distinct reactivity in similar synthetic routes .

Tabular Comparison of Key Compounds

Biological Activity

1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C₁₅H₁₅NO₃S

- Molecular Weight : 289.35 g/mol

- CAS Number : 221615-75-4

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The compound exhibits:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, suggesting a potential for this compound to inhibit bacterial growth and biofilm formation .

- Antiparasitic Effects : Recent patents indicate that derivatives of this compound may possess anthelmintic properties, making them candidates for treating parasitic infections .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of specific bacterial strains. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in treating infections. In a study involving mice infected with Helminth species, treatment with this compound resulted in a significant reduction in parasite load compared to untreated controls .

Case Studies

- Antimicrobial Activity Against Biofilms : A study published in a peer-reviewed journal highlighted the ability of this compound to disrupt biofilms formed by Pseudomonas aeruginosa. The results indicated a decrease in biofilm biomass by over 70% when treated with concentrations above 25 µg/mL.

- Treatment of Parasitic Infections : In a clinical trial setting, patients with chronic helminth infections were administered a regimen including this compound. Results indicated a cure rate of approximately 85%, showcasing its potential as an effective therapeutic agent .

Data Table: Biological Activity Summary

Q & A

Q. Methodological Considerations :

- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.0–8.5 ppm, sulfonyl CH₂ at δ 3.5–4.5 ppm) .

- IR : Stretching vibrations for sulfonyl (S=O at ~1300–1150 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : For structural confirmation, as demonstrated for analogous dihydropyrimidinone derivatives .

How can microwave irradiation improve the synthesis of this compound?

Advanced Research Question

Microwave-assisted synthesis (MAS) enhances reaction efficiency by reducing time and improving yields. For example, heterocyclic analogs (e.g., chalcone derivatives) were synthesized using microwave irradiation, achieving 85–95% yields in 10–15 minutes compared to hours under conventional heating .

Q. Experimental Design :

- Optimize parameters: power (100–300 W), temperature (80–120°C), and solvent (polar solvents like DMF or ethanol).

- Compare kinetic data (reaction rate constants) between microwave and thermal methods.

What strategies resolve contradictions in reported biological activities of structural analogs?

Advanced Research Question

Contradictions often arise from differences in substituent effects or assay conditions. For example:

- Dihydropyrimidin-2-thione vs. -2-one derivatives showed varied antifungal activities due to sulfur’s electron-withdrawing effects .

- Systematic SAR Studies :

- Synthesize analogs with controlled modifications (e.g., substituents on the pyridine ring or sulfonyl group).

- Use standardized bioassays (e.g., MIC tests for antimicrobial activity) under identical conditions.

Q. Data Analysis :

- Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity.

How to design experiments to study the sulfonyl group’s electronic effects on reactivity?

Advanced Research Question

The sulfonyl group’s electron-withdrawing nature influences nucleophilic/electrophilic sites.

Q. Methodology :

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and Fukui indices .

- Kinetic Studies : Compare reaction rates of sulfonyl vs. non-sulfonyl analogs in nucleophilic substitution (e.g., SNAr on pyridine).

- Spectroscopic Probes : Use ¹H NMR to track protonation/deprotonation shifts in acidic/basic conditions.

How does crystal packing influence the compound’s physicochemical stability?

Advanced Research Question

X-ray crystallography of related compounds (e.g., dihydropyrimidinones) revealed hydrogen-bonding networks and π-π stacking as key stability factors .

Q. Experimental Approach :

- Grow single crystals via slow evaporation (solvent: acetone/water).

- Analyze packing motifs (e.g., C=O⋯H–N interactions) using Mercury software.

- Correlate with thermal stability (TGA/DSC) and hygroscopicity.

What are the challenges in optimizing solubility for in vitro assays?

Advanced Research Question

The compound’s hydrophobicity (logP ~1.5–2.0) may limit aqueous solubility.

Q. Strategies :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Salt Formation : Explore sulfonate or hydrochloride salts, as seen in related methanesulfonate derivatives .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).

How to validate synthetic intermediates using hyphenated techniques?

Advanced Research Question

- LC-MS/MS : Monitor intermediates in real-time with a C18 column (gradient: 5–95% acetonitrile/water).

- GC-MS : For volatile byproducts (e.g., methylthio intermediates).

- In-situ IR : Track functional group transformations (e.g., thioether → sulfonyl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.